N-[4-iodo-2-(trifluoromethyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide
Overview
Description
N-[4-iodo-2-(trifluoromethyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide is a useful research compound. Its molecular formula is C19H19F3INO2 and its molecular weight is 477.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 477.04126 g/mol and the complexity rating of the compound is 472. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemoselective Acetylation
- N-(2-Hydroxyphenyl)acetamide, a derivative similar in structure to the compound , is used in the chemoselective acetylation of 2-aminophenol for the synthesis of antimalarial drugs (Magadum & Yadav, 2018).
Crystal Structure and Optical Properties
- Compounds structurally related to N-[4-iodo-2-(trifluoromethyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide are studied for their crystal structures and optical properties. These studies contribute to understanding the molecular interactions and potential applications in materials science (Wannalerse et al., 2022).
Photoreactions in Pharmaceutical Compounds
- Photoreactions of compounds like flutamide, which shares a similar trifluoromethylphenyl group, are investigated to understand the effects of different solvents and potential implications for pharmaceutical stability (Watanabe, Fukuyoshi, & Oda, 2015).
Analgesic and Antimicrobial Activities
- Similar compounds are synthesized and evaluated for their potential analgesic and antimicrobial activities, indicating the relevance of this class of compounds in drug discovery (Sahu et al., 2009).
Antioxidant Activities
- Research on phenolic compounds like acetaminophen, which shares a phenylacetamide moiety with the compound , explores their role as antioxidants and radical scavengers, relevant to understanding their therapeutic effects (Dinis, Madeira, & Almeida, 1994).
Photocatalytic Degradation Studies
- Acetaminophen (N-(4-hydroxyphenyl)acetamide) is used in studies to explore photocatalytic degradation mechanisms, indicating potential environmental applications (Jallouli et al., 2017).
Electrophilic Fluorinating Agents
- Similar N-halogeno compounds are studied for their role as electrophilic fluorinating agents, highlighting their potential utility in organic synthesis (Banks, Besheesh, & Tsiliopoulos, 1996).
Anticancer, Anti-Inflammatory, and Analgesic Activities
- Synthesized derivatives of compounds structurally related to the given chemical are evaluated for their potential as anticancer, anti-inflammatory, and analgesic agents (Rani, Pal, Hegde, & Hashim, 2014).
Properties
IUPAC Name |
N-[4-iodo-2-(trifluoromethyl)phenyl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3INO2/c1-11(2)14-6-4-12(3)8-17(14)26-10-18(25)24-16-7-5-13(23)9-15(16)19(20,21)22/h4-9,11H,10H2,1-3H3,(H,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSOCDFWKRTDNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=C(C=C(C=C2)I)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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